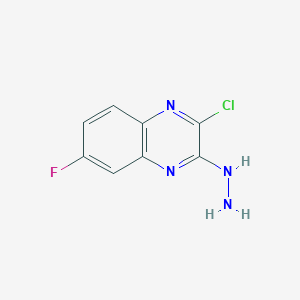

2-Chloro-6-fluoro-3-hydrazinoquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H6ClFN4 |

|---|---|

Poids moléculaire |

212.61 g/mol |

Nom IUPAC |

(3-chloro-7-fluoroquinoxalin-2-yl)hydrazine |

InChI |

InChI=1S/C8H6ClFN4/c9-7-8(14-11)13-6-3-4(10)1-2-5(6)12-7/h1-3H,11H2,(H,13,14) |

Clé InChI |

QXQPFRTUGIOURR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1F)N=C(C(=N2)Cl)NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Hydrazinoquinoxaline

Precursor Synthesis and Halogenation Strategies for Quinoxaline (B1680401) Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of appropriately substituted quinoxaline precursors. These intermediates are designed to have reactive sites that facilitate the subsequent introduction of the hydrazino moiety.

Synthesis of 2,3-Dichloro-6-fluoroquinoxaline as a Key Precursor

A foundational precursor for the synthesis is 2,3-Dichloro-6-fluoroquinoxaline. This compound is typically synthesized from its corresponding dione (B5365651), 6-fluoroquinoxaline-2,3(1H,4H)-dione. The conversion is a chlorination reaction that replaces the hydroxyl groups of the dione tautomer with chlorine atoms.

A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a solvent such as dimethylformamide (DMF). The reaction involves heating the mixture to facilitate the substitution. For instance, a similar transformation for a related sulfonamide derivative is achieved by reacting the dione with phosphorus oxychloride in DMF and stirring the solution at 80°C for several hours. researchgate.net This process converts the less reactive dione into a highly reactive dichloro derivative, primed for subsequent nucleophilic substitution reactions.

Table 1: Synthesis of 2,3-Dichloro-6-fluoroquinoxaline

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

| 6-fluoroquinoxaline-2,3(1H,4H)-dione | Phosphorus oxychloride (POCl₃) | Dimethylformamide (DMF) | 80°C | 6 hours (typical) | 2,3-Dichloro-6-fluoroquinoxaline |

Preparation of 2-Chloro-6-fluoro-3-methoxyquinoxaline as an Alternative Intermediate

An alternative strategy involves the use of a methoxy-substituted intermediate, which can offer different reactivity and solubility properties. This intermediate, 2-Chloro-6-fluoro-3-methoxyquinoxaline, is prepared from the 2,3-dichloro precursor. The synthesis is a selective nucleophilic substitution where one chlorine atom is replaced by a methoxy (B1213986) group.

This monosubstitution can be achieved by reacting 2,3-Dichloro-6-fluoroquinoxaline with methanol. To facilitate the reaction and improve selectivity, a phase transfer catalyst such as triethyl-benzyl ammonium (B1175870) chloride (TEBAC) may be employed. nih.gov The reaction is typically carried out at room temperature, allowing for the controlled replacement of a single chlorine atom. This method provides a valuable alternative precursor for the final hydrazinolysis step.

Table 2: Synthesis of 2-Chloro-6-fluoro-3-methoxyquinoxaline

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |

| 2,3-Dichloro-6-fluoroquinoxaline | Methanol | Triethyl-benzyl ammonium chloride (TEBAC) | Methanol | Room Temperature | 2-Chloro-6-fluoro-3-methoxyquinoxaline |

Hydrazinolysis Reactions for Introducing the Hydrazino Functionality

Hydrazinolysis is the critical step where the hydrazino group (-NHNH₂) is introduced onto the quinoxaline ring. This is accomplished by reacting the precursor with hydrazine (B178648) hydrate (B1144303), which acts as a potent nucleophile.

Direct Hydrazine Hydrate Treatment of Dihaloquinoxalines

The most direct route to 2-Chloro-6-fluoro-3-hydrazinoquinoxaline involves the reaction of 2,3-Dichloro-6-fluoroquinoxaline with hydrazine hydrate. In this reaction, one of the chlorine atoms is displaced by the hydrazino group. The selectivity of this reaction is crucial, as replacing both chlorine atoms would lead to an undesired side product.

Typically, the reaction is performed in an alcohol solvent, such as ethanol (B145695). Stirring the dihaloquinoxaline with hydrazine hydrate at room temperature overnight is often sufficient to yield the desired product. The product, being a solid, frequently precipitates from the reaction mixture, simplifying its isolation.

Hydrazine Hydrate Reaction with Methoxy-Substituted Quinoxalines

Alternatively, the hydrazino group can be introduced by reacting 2-Chloro-6-fluoro-3-methoxyquinoxaline with hydrazine hydrate. In this pathway, the methoxy group, being a good leaving group in this context, is displaced by the nucleophilic hydrazine. This reaction is also typically carried out in a suitable solvent like ethanol. Often, heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate and yield. nih.gov This method provides a valuable alternative if the direct hydrazinolysis of the dichloro precursor proves difficult to control or gives low yields.

Optimization of Reaction Conditions and Solvent Systems (e.g., ethanol, elevated temperatures)

The efficiency of the hydrazinolysis step can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time.

Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively low cost. Other alcohols, such as n-butanol, or high-boiling point solvents like N,N-dimethylpropanolamine, can also be used, particularly when higher temperatures are required. google.com

Temperature: The reaction can proceed at room temperature, which is advantageous for minimizing side reactions and energy consumption. However, in some cases, elevated temperatures are necessary to increase the reaction rate. For instance, reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate has been performed at temperatures ranging from 100°C to 130°C to ensure the completion of the reaction. google.com Similarly, reactions involving methoxy-substituted precursors often benefit from refluxing in ethanol to facilitate the displacement of the methoxy group. nih.gov

The optimal conditions depend on the specific reactivity of the substrate. A balance must be struck between achieving a high conversion rate to the desired product and preventing the formation of impurities, such as the di-hydrazino substituted quinoxaline.

Table 3: Comparison of Hydrazinolysis Reaction Conditions

| Precursor | Reagent | Solvent | Typical Temperature | Key Advantage |

| 2,3-Dichloro-6-fluoroquinoxaline | Hydrazine Hydrate | Ethanol | Room Temperature | Direct, often simple product isolation |

| 2,3-Dichloro-6-fluoroquinoxaline | Hydrazine Hydrate | n-Butanol | 100°C | Faster reaction rate |

| 2-Chloro-6-fluoro-3-methoxyquinoxaline | Hydrazine Hydrate | Ethanol | Reflux (~78°C) | Alternative pathway with different reactivity |

Purification Techniques for Target Compound Isolation

After synthesis, isolating and purifying this compound is essential to remove unreacted precursors, byproducts, and other impurities. The primary techniques employed for this purpose are column chromatography and recrystallization.

Column Chromatography Column chromatography is a highly effective method for separating the target compound from reaction side products. A common setup utilizes a silica (B1680970) gel stationary phase with a mobile phase consisting of an ethyl acetate (B1210297) and hexane (B92381) solvent system. Specifically, a mixture of ethyl acetate/hexane in a 3:7 ratio has been shown to successfully resolve the desired hydrazinoquinoxaline from its precursors.

Recrystallization Recrystallization is used to achieve a high degree of purity. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a mixed solvent system is typically used. Dissolving the crude product in a hot ethanol/water mixture (commonly in a 4:1 ratio) and allowing it to cool slowly promotes the formation of high-purity crystals. This method has been demonstrated to yield crystals with greater than 95% purity, as verified by High-Performance Liquid Chromatography (HPLC).

The table below outlines the key parameters for these purification techniques.

Table 2: Purification Parameters

| Technique | Stationary Phase | Mobile Phase / Solvent System | Resulting Purity |

|---|---|---|---|

| Column Chromatography | Silica gel | Ethyl acetate/hexane (3:7) | Resolves compound from precursors |

Chemical Transformations and Derivative Synthesis of 2 Chloro 6 Fluoro 3 Hydrazinoquinoxaline

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The chloro substituent at the C-2 position of the quinoxaline (B1680401) ring is activated towards nucleophilic aromatic substitution. This reactivity is due to the electron-withdrawing nature of the quinoxaline core's nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. Consequently, the chlorine atom can be displaced by a variety of nucleophiles.

While specific studies on 2-chloro-6-fluoro-3-hydrazinoquinoxaline are not extensively detailed, the reactivity of the closely related 4-chloro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline system, formed from it, provides significant insight. The chloro group on these fused systems is readily substituted by amines. For instance, 4-chloro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline derivatives react efficiently with amines in ethanol (B145695) at room temperature to yield the corresponding 4-amino derivatives. iau.irmdpi.com This high reactivity suggests that the chloro group on the parent this compound would also be susceptible to displacement by various nucleophiles, including alkoxides, thiolates, and amines, under appropriate conditions.

Table 1: Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| This compound (or its derivatives) | Amines (e.g., piperidine (B6355638), morpholine (B109124), methylamine) | Ethanol, Room Temperature or Microwave Irradiation (140°C) | 2-Amino-6-fluoro-3-hydrazinoquinoxalines |

| This compound | Alkoxides (e.g., NaOCH₃) | Methanol, Reflux | 6-Fluoro-2-methoxy-3-hydrazinoquinoxaline |

| This compound | Thiolates (e.g., NaSCH₃) | DMF or Ethanol, Room Temperature | 6-Fluoro-2-(methylthio)-3-hydrazinoquinoxaline |

Hydrazine-Based Condensation Reactions and Formation of Novel Scaffolds

The hydrazine (B178648) group is a powerful nucleophile and a key functional group for building novel heterocyclic rings through condensation and cyclization reactions.

The terminal amino group of the hydrazine moiety readily reacts with aldehydes and ketones in a condensation reaction to form hydrazones. This reaction is a fundamental transformation for this class of compounds. The synthesis typically involves reacting the hydrazinoquinoxaline with the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid.

This reaction is also the first step in certain cyclization pathways. For example, the reaction of 2-chloro-3-hydrazinoquinoxaline with various aldehydes initially forms a hydrazone intermediate, which can then be cyclized through an oxidative process to yield fused triazole systems. mdpi.com

Table 2: Hydrazone Formation

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Aromatic or Aliphatic Aldehyde (R-CHO) | Ethanol, Reflux | 2-Chloro-6-fluoro-3-(2-alkylidenehydrazinyl)quinoxaline |

| This compound | Aromatic or Aliphatic Ketone (R-CO-R') | Ethanol, Acetic Acid (cat.), Reflux | 2-Chloro-6-fluoro-3-(2-alkylidenehydrazinyl)quinoxaline |

A significant and widely used transformation of 2-chloro-3-hydrazinoquinoxaline analogues is their reaction with orthoesters to construct a fused 1,2,4-triazole (B32235) ring, yielding the beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline scaffold. iau.irnih.gov This acid-catalyzed cyclocondensation involves the reaction of the hydrazine moiety with an orthoester, such as triethyl orthoformate or triethyl orthoacetate. The reaction is typically carried out by heating the reactants under reflux in the corresponding carboxylic acid (e.g., formic acid or acetic acid) for several hours. iau.ir

The synthesis of the parent fused-ring system, 4-Chloro-8-fluoro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline, is achieved through the general cyclocondensation method. The reaction of this compound with triethyl orthoformate in refluxing formic acid provides the target compound. In this fused system, the fluorine atom originally at position 6 of the quinoxaline ring is now designated as being at position 8 according to IUPAC nomenclature for the beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline system.

Reaction Scheme:

Reactants: this compound and Triethyl orthoformate

Conditions: Reflux in formic acid for approximately 8 hours. iau.ir

Product: 4-Chloro-8-fluoro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline

The generation of a 1-(trifluoromethyl) derivative requires a reagent capable of introducing the trifluoromethyl group. Trifluoroacetic anhydride (B1165640) is a suitable reagent for this purpose. The reaction likely proceeds through the initial acylation of the terminal nitrogen of the hydrazine group by trifluoroacetic anhydride, followed by an intramolecular cyclization to form the triazole ring.

The chloro group at the 4-position of the resulting triazoloquinoxaline ring is highly activated and susceptible to hydrolysis. It is plausible that during the reaction workup or under the acidic conditions of the cyclization, this chloro group is hydrolyzed to a hydroxy group, yielding the final 8-Fluoro-4-hydroxy-1-(trifluoromethyl)- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline. Sydnones, for example, can be formed by cyclization with trifluoroacetic anhydride. nih.gov

Table 3: Synthesis of beilstein-journals.orgnih.govorganic-chemistry.orgTriazolo[4,3-a]quinoxaline Derivatives

| Target Compound | Key Reagents | Plausible Conditions | Key Transformation Steps |

|---|---|---|---|

| 4-Chloro-8-fluoro- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline | Triethyl orthoformate, Formic acid | Reflux, 8 h | Cyclocondensation of hydrazine with orthoester. |

| 8-Fluoro-4-hydroxy-1-(trifluoromethyl)- beilstein-journals.orgnih.govorganic-chemistry.orgtriazolo[4,3-a]quinoxaline | Trifluoroacetic anhydride | Inert solvent, followed by aqueous workup | 1. Acylation of hydrazine. 2. Intramolecular cyclization. 3. Hydrolysis of the C4-chloro group. |

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or dibenzoylmethane, is a classic and efficient method for the synthesis of pyrazole (B372694) rings (Knorr pyrazole synthesis). Applying this to this compound, the two nitrogen atoms of the hydrazine moiety react with the two carbonyl groups of the 1,3-dicarbonyl compound. This double condensation reaction, followed by dehydration, results in the formation of a stable, five-membered pyrazole ring attached to the quinoxaline core at the C-3 position. This reaction provides a direct route to 3-(pyrazol-1-yl)quinoxaline derivatives.

Conversion to Triazino[4,3-a]quinoxalines via Hydrazone Intermediates

The synthesis of triazino[4,3-a]quinoxalines from this compound proceeds through the formation of an intermediate hydrazone, followed by cyclization. This transformation is a key method for constructing this fused tricyclic system.

One common approach involves the reaction of the starting hydrazinoquinoxaline with α-haloketones, such as chloroacetone (B47974). The initial reaction likely forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the corresponding 1,2,4-triazino[4,3-a]quinoxaline derivative. While specific examples for the 2-chloro-6-fluoro analogue are not detailed in the provided search results, the reaction of 6-bromo-2,3-dihydrazinylquinoxaline with chloroacetone in the presence of acetic acid in DMF has been shown to produce the corresponding di- nih.govbeilstein-journals.orgsemanticscholar.orgtriazinoquinoxaline derivative nih.gov. This suggests a similar pathway is feasible for the target compound.

Another established method for the synthesis of the nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxaline ring system, a related fused triazole, involves the reaction of 2-chloro-3-hydrazinyl quinoxaline with triethyl orthoformate under reflux conditions mdpi.com. This reaction proceeds to form the triazole ring fused to the quinoxaline core. Further reaction of 2-chloro-3-hydrazinyl quinoxaline with various orthoesters in their corresponding boiling carboxylic acids has also been demonstrated to produce 4-chloro- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxaline derivatives nih.gov.

A general synthetic route for nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxalines involves the initial reaction of 2,3-dichloroquinoxaline (B139996) with hydrazine hydrate (B1144303) to form 2-chloro-3-hydrazinoquinoxaline. This intermediate can then be cyclized with various reagents. For instance, reaction with an appropriate aldehyde, followed by oxidation with chloranil (B122849), can yield the desired triazoloquinoxaline scaffold rsc.org.

| Reactant | Reagent | Product | Reference |

| 2-Chloro-3-hydrazinoquinoxaline | Triethyl orthoformate | 4-Chloro- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxaline | mdpi.com |

| 2-Chloro-3-hydrazinyl quinoxaline | Triethylorthoacetate in acetic acid | 4-Chloro-1-methyl- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxaline | nih.gov |

| 2-Chloro-3-hydrazinyl quinoxaline | Triethylorthopropionate in propionic acid | 4-Chloro-1-ethyl- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]quinoxaline | nih.gov |

Formation of Tetrazolo[1,5-a]quinoxaline (B8696438) Derivatives upon Reaction with Nitrous Acid

The reaction of this compound with nitrous acid provides a direct route to the corresponding tetrazolo[1,5-a]quinoxaline derivative. This transformation is a well-established method for the synthesis of fused tetrazole ring systems from hydrazino-substituted heterocycles.

The reaction is typically carried out by treating the hydrazinoquinoxaline with sodium nitrite (B80452) in an acidic medium, such as acetic acid, at low temperatures (0-5 °C) nih.gov. The nitrous acid, generated in situ, reacts with the hydrazine moiety to form an azide (B81097) intermediate, which then undergoes intramolecular cyclization to yield the tetrazolo[1,5-a]quinoxaline.

In a closely related example, 6-bromo-2-chloro-3-hydrazinylquinoxaline is converted to 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline in good yield under these conditions nih.gov. This product exists in tautomeric equilibrium with its 3-azidoquinoxaline form, as evidenced by spectroscopic data showing a characteristic azide stretch in the IR spectrum nih.gov. It is expected that this compound would react in a similar manner to produce 8-fluoro-4-chlorotetrazolo[1,5-a]quinoxaline.

| Starting Material | Reagents | Product | Reference |

| 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Sodium nitrite, Acetic acid, Water | 8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline | nih.gov |

| 2,3-Diketoquinoxaline | Phosphorus pentachloride, Sodium azide | 4-Hydroxytetrazolo[1,5-a]quinoxaline | researchgate.net |

Synthesis of Schiff's Bases via Condensation with Aldehydes

The hydrazine group of this compound readily undergoes condensation reactions with aldehydes to form the corresponding Schiff's bases (hydrazones). This reaction is a fundamental transformation for introducing a wide variety of substituents and for the synthesis of more complex molecular architectures.

The synthesis is typically achieved by refluxing the hydrazinoquinoxaline with the desired aldehyde in a suitable solvent, often with a catalytic amount of acid. For instance, the reaction of 3-(hydrazinyl)quinoxalin-2(1H)-one derivatives with various substituted aromatic aldehydes in ethanol with a catalytic amount of acetic acid has been reported to yield the corresponding hydrazone derivatives arabjchem.org. Similarly, 4-hydrazino tetrazolo[1,5-a]quinoxaline reacts with various aldehydes in DMF to furnish the respective substituted hydrazones researchgate.net.

These reactions are generally high-yielding and allow for the introduction of diverse aryl and heteroaryl moieties. The resulting Schiff's bases can serve as versatile intermediates for further chemical transformations.

| Hydrazinoquinoxaline Derivative | Aldehyde | Solvent/Catalyst | Product Type | Reference |

| 3-(Hydrazinyl)quinoxalin-2(1H)-one | Substituted aromatic aldehydes | Ethanol/Acetic acid | Hydrazone derivatives | arabjchem.org |

| 4-Hydrazino tetrazolo[1,5-a]quinoxaline | Various aldehydes | DMF | 4-Substituted hydrazinotetrazolo[1,5-a]quinoxalines | researchgate.net |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Methanol | (E)-N'-(2-Nitrobenzylidene)quinoline-3-carbohydrazide | mdpi.com |

| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Methanol | (E)-N'-(2-Chlorobenzylidene)quinoline-3-carbohydrazide | mdpi.com |

Electrophilic Aromatic Substitution on the Quinoxaline Ring System

The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring. However, under forcing conditions, electrophilic substitution can occur. The position of substitution is influenced by the existing substituents on the benzene (B151609) ring.

Nitration is a common electrophilic aromatic substitution reaction. While specific studies on the nitration of this compound were not found, studies on the nitration of other substituted quinolines and related heterocycles can provide insight. For example, a thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that the position of nitration can be controlled by the choice of protecting group and reaction conditions, with nitration occurring at the 6- or 7-position researchgate.net. The nitration of dialkoxybenzenes also shows distinct regioselectivity based on the substitution pattern and reaction conditions researchgate.net. For the target molecule, electrophilic attack would be expected to occur at the positions most activated by the hydrazino group and directed by the fluoro group, likely the 5 or 7 positions, although steric hindrance from the adjacent chloro and hydrazino groups might influence the outcome.

Further Derivatization of Functionalized Quinoxaline Analogues

The functional groups present in this compound and its derivatives serve as handles for further chemical modifications, leading to a wide array of novel heterocyclic compounds.

The hydrazino group is particularly versatile. For instance, reaction of a dihydrazinylquinoxaline with acetylacetone in the presence of piperidine has been shown to yield the corresponding N-pyrazolo derivative nih.gov. This suggests that this compound could be a precursor for pyrazolo[1,5-a]quinoxaline derivatives. The synthesis of pyrazolo[1,5-a]quinoxalines has been reported through various routes, including the intramolecular cyclization of intermediates derived from 5-substituted 1H-pyrazole-3-carboxylic acids and fluoro aniline (B41778) derivatives nih.gov.

The synthesis of pyrimido[1,2-a]quinoxalines, another class of fused heterocycles, has also been explored, although direct synthesis from this compound is not explicitly detailed. One approach to a related pyrimido[1,6-a]quinoxaline system involves the intermolecular trapping of thermally generated acyl(quinoxalin-2-yl)ketenes by Schiff bases nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov.

The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline undergoes nucleophilic replacement of the chlorine atom with cyclic secondary amines like piperidine or morpholine nih.gov. This reactivity provides a pathway for further diversification of the quinoxaline scaffold.

| Starting Material/Intermediate | Reagent(s) | Product Class | Reference |

| Dihydrazinylquinoxaline | Acetylacetone, Piperidine | N-Pyrazoloquinoxaline | nih.gov |

| 5-Substituted 1H-pyrazole-3-carboxylic acids and fluoro anilines | Thionyl chloride, then intramolecular cyclization | Pyrazolo[1,5-a]quinoxalines | nih.gov |

| 3-Acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones and Schiff bases | Thermal decarbonylation | Pyrimido[1,6-a]quinoxalines | nih.govbeilstein-journals.orgsemanticscholar.orgnih.gov |

| 8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline | Piperidine or Morpholine | 8-Bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines | nih.gov |

Advanced Reactivity Studies and Mechanistic Investigations

Elucidation of Reaction Mechanisms for Key Transformations

The hydrazino (-NHNH2) and chloro (-Cl) groups are the primary sites of reactivity on the 2-Chloro-6-fluoro-3-hydrazinoquinoxaline molecule. The key transformations often involve the cyclization of the hydrazino group with various electrophiles to form fused heterocyclic systems, a common and synthetically valuable reaction pathway for hydrazino-substituted heterocycles.

One of the most significant transformations is the formation of the mdpi.comrsc.orgnih.govtriazolo[4,3-a]quinoxaline ring system. This is typically achieved by reacting the parent compound, 2-chloro-3-hydrazinoquinoxaline, with reagents like aldehydes or triethyl orthoformate. mdpi.com

Mechanism with Aldehydes: The reaction with an aldehyde proceeds through an initial condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization and oxidation lead to the stable, aromatic triazoloquinoxaline ring. A proposed mechanism for this cyclization involves the use of an oxidizing agent like chloranil (B122849). mdpi.com The process can be summarized as:

Hydrazone Formation: The terminal nitrogen of the hydrazino group acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield a Schiff base (hydrazone).

Oxidative Cyclization: The hydrazone intermediate undergoes an oxidative cyclization. While the precise mechanism is subject to investigation, it is hypothesized that chloranil facilitates the removal of two hydrogen atoms, promoting the ring closure and subsequent aromatization to form the final triazole ring. mdpi.com

Regioselectivity and Stereoselectivity in Derivative Formation

Regioselectivity is a critical aspect of the reactions involving this compound, particularly in the initial synthesis of the molecule itself and its subsequent transformations.

Synthesis of the Precursor: The synthesis of the parent compound, 2-chloro-3-hydrazinoquinoxaline, starts from a 2,3-dichloroquinoxaline (B139996) derivative. The first key step is a nucleophilic aromatic substitution (SNAr) with hydrazine (B178648) hydrate (B1144303). This reaction is highly regioselective, with one of the chloro groups being displaced. mdpi.com The two chlorine atoms at the C2 and C3 positions are electronically distinct, and substitution occurs preferentially at one site. In similar systems like 2,4-dichloroquinazolines, the C4 position is significantly more reactive towards nucleophiles than the C2 position, leading to excellent regioselectivity. mdpi.comnih.gov This is attributed to the electronic stabilization of the Meisenheimer intermediate formed during the attack at C4. A similar principle applies to the 2,3-dichloroquinoxaline system.

Derivative Formation: In the formation of triazoloquinoxalines, the reaction is inherently regioselective. The cyclization occurs between the nitrogen atoms of the hydrazino group and the imine carbon formed from the aldehyde, leading specifically to the angularly fused mdpi.comrsc.orgnih.govtriazolo[4,3-a]quinoxaline system. mdpi.comiau.ir

Stereoselectivity is generally not a factor in these aromatizing cyclization reactions as they typically proceed through planar intermediates and result in flat, aromatic products.

Influence of Substituents on Reaction Pathways and Yields

The three substituents on the quinoxaline (B1680401) ring each play a distinct role in modulating the molecule's reactivity.

2-Chloro Group: This group is a key reactive site and a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, in the synthesis of triazoloquinoxalines, it is often retained in the intermediate product (e.g., 4-chloro- mdpi.comrsc.orgnih.govtriazolo[4,3-a]quinoxaline). mdpi.comiau.ir This chloro group can then be displaced in a subsequent SNAr reaction by various nucleophiles, such as amines, allowing for further diversification of the molecular scaffold. nih.gov

3-Hydrazino Group: This is the primary functional group for building fused heterocyclic rings. Its nucleophilicity is crucial for the initial condensation step with electrophiles like aldehydes and orthoesters. mdpi.comresearchgate.net

6-Fluoro Group: The fluorine atom at the 6-position primarily exerts a powerful, electron-withdrawing inductive effect (-I). This effect deactivates the entire aromatic system towards electrophilic attack but activates it towards nucleophilic aromatic substitution. While it is distant from the primary reaction sites at C2 and C3, its electronic influence can subtly affect reaction rates and yields. For instance, by reducing the electron density of the ring, it may slightly decrease the nucleophilicity of the hydrazino group, potentially slowing down the initial condensation step. Conversely, it would make the C2-chloro group more susceptible to nucleophilic attack, although this is typically a subsequent reaction step after triazole formation.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 2-Chloro-3-hydrazinoquinoxaline | Triethyl orthoformate | 4-Chloro- mdpi.comrsc.orgnih.govtriazolo[4,3-a]quinoxaline | 66 | mdpi.com |

| 2-Chloro-3-hydrazinoquinoxaline | Various Aldehydes | 1-Substituted-4-chloro- mdpi.comrsc.orgnih.govtriazolo[4,3-a]quinoxalines | 47-86 | mdpi.com |

This interactive data table showcases yields for reactions starting from the non-fluorinated analogue.

Catalytic Approaches in Quinoxaline Chemistry for Enhanced Efficiency

While specific catalytic methods for reactions of this compound are not detailed in the literature, general catalytic approaches in quinoxaline chemistry are well-established and can be applied to enhance efficiency.

Acid Catalysis: The condensation reaction between the hydrazino group and aldehydes or ketones to form a hydrazone is often catalyzed by acid. A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine. researchgate.net

Oxidative Catalysis: As mentioned, the cyclization of the hydrazone intermediate to form the triazole ring can be promoted by an oxidizing agent. While stoichiometric oxidants like chloranil are used, the development of catalytic oxidative systems could improve the atom economy and sustainability of the process. mdpi.com

Palladium-Catalyzed Cross-Coupling: For derivatives where the 2-chloro group is the target for modification, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools. These methods allow for the formation of carbon-carbon or carbon-nitrogen bonds, respectively, under relatively mild conditions. For example, a Suzuki reaction could potentially couple the 2-chloro position with an arylboronic acid, although this would be a challenging transformation on an electron-deficient system and might require specialized catalyst systems.

The development of efficient catalytic cycles is a key area of research in modern organic synthesis, aiming to reduce reaction times, lower reaction temperatures, and improve yields and selectivity.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Antimicrobial Activity Investigations

No specific data is available.

In Vitro Antifungal Efficacy Against Candida Species

No specific data is available.

No specific data is available.

No specific data is available.

No specific data is available.

Evaluation of Antifungal Potential against Aspergillus Species

No specific data is available.

Assessment of Antibacterial Properties against Gram-Positive and Gram-Negative Strains

No specific data is available.

Anticancer Research Potential

While direct studies on the anticancer activity of 2-Chloro-6-fluoro-3-hydrazinoquinoxaline are not extensively documented in publicly available research, the quinoxaline (B1680401) core is a key pharmacophore in the development of numerous anticancer agents. mdpi.comnih.gov The therapeutic interest in quinoxaline derivatives stems from their wide array of biological activities, including their performance as antitumor compounds. tandfonline.com

A substantial body of research demonstrates the efficacy of various quinoxaline derivatives in inhibiting the growth of a wide range of human cancer cell lines in vitro. For instance, certain novel 5,7-diamino-3-phenyl-2-benzylamino, 2-phenoxy, and 2-thiophenyl substituted quinoxalines have shown inhibitory effects on cancer cell lines at concentrations in the micromolar (10⁻⁶ M) and, in some cases, nanomolar (10⁻⁷ M and 10⁻⁸ M) ranges. nih.gov

In one study, a series of quinoxaline compounds were evaluated for their cytotoxic effects against various cancer cell lines. Two compounds, in particular, demonstrated significant anti-proliferative effects against prostate cancer (PC-3) cells, with IC₅₀ values of 4.11 µM and 2.11 µM, respectively. tandfonline.com Another investigation into quinoxaline derivatives bearing amide and sulphonamide moieties found that one compound exhibited high activity against a human breast adenocarcinoma cell line (MCF-7) with an IC₅₀ value of 5.3 µM. nih.gov Furthermore, hybrid molecules of quinoxaline linked with coumarin (B35378) have been shown to inhibit the growth of melanoma cell lines by 55.75%. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound Type | Cancer Cell Line | Activity Metric (IC₅₀/GI) | Reference |

|---|---|---|---|

| Substituted Quinoxaline | Prostate (PC-3) | 2.11 µM | tandfonline.com |

| Substituted Quinoxaline | Prostate (PC-3) | 4.11 µM | tandfonline.com |

| Quinoxaline-amide derivative | Breast (MCF-7) | 5.3 µM | nih.gov |

| Quinoxaline-coumarin hybrid | Melanoma (MALME-M) | 55.75% GI | mdpi.com |

| Quinoxaline-triazole derivative | Leukemia (THP-1) | 1.6 µM | mdpi.com |

The anticancer effects of quinoxaline derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key cellular processes. nih.gov Several mechanisms have been identified, with a prominent one being the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. tandfonline.com Specific quinoxaline compounds have been shown to inhibit topoisomerase II with IC₅₀ values as low as 7.529 µM. tandfonline.com

The induction of apoptosis by these compounds has been confirmed through various assays. For example, treatment of PC-3 cells with active quinoxaline derivatives led to cell cycle arrest in the S phase, a hallmark of DNA-damaging agents. tandfonline.com Further analysis through Western Blotting revealed that these compounds can upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, thereby promoting cell death. tandfonline.com

Additionally, quinoxalines are recognized as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for a variety of kinases that are pivotal in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netekb.eg

Neuroprotective Effects in In Vitro Models

Recent research has shown that novel quinoxaline derivatives can enhance neuronal viability, protect against Aβ-induced toxicity (a key factor in Alzheimer's disease), reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in in vitro models using the PC12 cell line. researchgate.net In cellular models of Parkinson's disease, certain 6-aminoquinoxaline (B194958) derivatives have demonstrated a neuroprotective effect on dopaminergic neurons. nih.gov The mechanism for this neuroprotection was partly attributed to the activation of reticulum endoplasmic ryanodine (B192298) receptor channels. nih.gov

Modulation of Neurological Receptor Systems by Derivatives

Derivatives of the quinoxaline scaffold have been synthesized and evaluated for their ability to interact with specific neurological receptor systems, showing promise as modulators of adenosine receptors and phosphodiesterases.

Triazoloquinoxaline derivatives, which can be synthesized from hydrazinoquinoxalines, have been identified as potent antagonists of adenosine receptors. nih.govnih.gov Adenosine receptors, including the A₁ and A₂A subtypes, play crucial roles in the central nervous system. mdpi.com The non-selective adenosine antagonist CGS 15943, a triazoloquinazoline, is a well-known example that binds with high affinity to human A₁, A₂A, and A₃ receptors. nih.gov

Structure-activity relationship (SAR) studies on these derivatives have shown that modifications to the molecule can significantly alter its binding affinity and selectivity for different adenosine receptor subtypes. For example, N-acylation of the 5-amino group of the triazoloquinazoline core is generally well-tolerated, and the resulting derivatives often exhibit an affinity for A₂A receptors that is equal to or greater than their affinity for A₁ receptors. nih.gov

Table 2: Binding Affinity of Triazoloquinazoline Derivatives at Adenosine Receptors

| Derivative Modification | Receptor Subtype | Binding Affinity (Kᵢ in nM) | Reference |

|---|---|---|---|

| N⁵-phenylacetyl (MRS 1220) | Human A₃ | 0.65 | nih.gov |

| Parent Compound (CGS 15943) | Human A₁/A₂A/A₃ | High Affinity (Non-selective) | nih.gov |

Quinoxaline derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. The inhibition of specific PDEs is a therapeutic strategy for various conditions. For instance, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed as inhibitors of aldose reductase, a target for diabetic complications, with most compounds showing potent and selective inhibition with IC₅₀ values in the low nanomolar to micromolar range. nih.gov While this study focused on aldose reductase, it highlights the potential of the quinoxaline scaffold to be adapted for inhibiting other enzymes, including phosphodiesterases. Research into polysubstituted quinoline (B57606) derivatives, a related heterocyclic system, has also yielded potent inhibitors of phosphodiesterase 4 (PDE4). researchgate.net

Impact on Neurotransmitter Levels by Select Derivatives

Quinoxaline derivatives have been investigated for their potential to modulate the central nervous system, particularly their effects on key monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). These neurotransmitters are crucial for regulating mood, cognition, and motor control, and their dysregulation is implicated in various neurological and psychiatric disorders. frontiersin.orgresearchgate.net

Research into 6-aminoquinoxaline derivatives has identified compounds with significant neuroprotective effects on dopaminergic neurons. nih.gov Parkinson's disease (PD) is characterized by the progressive loss of these neurons, leading to dopamine deficiency. nih.gov In cellular and animal models of PD, certain quinoxaline derivatives have demonstrated the ability to protect these critical neurons from degeneration. nih.gov One notable compound, designated PAQ (4c), was found to attenuate neurodegeneration in a mouse model of PD. Its neuroprotective mechanism is partly attributed to the activation of ryanodine receptor channels in the endoplasmic reticulum. nih.gov This line of research highlights the potential of quinoxaline scaffolds in developing therapies aimed at preserving dopaminergic neurotransmission. nih.gov

The structural relationship of some quinoxaline derivatives to monoamine neurotransmitters has prompted their evaluation as neurotropic agents. nih.gov While direct measurements of norepinephrine and dopamine level changes are part of ongoing research, the anxiolytic effects observed for some C2,C3-quinoxaline derivatives in preclinical models suggest an interaction with neurotransmitter systems that regulate anxiety and stress responses. nih.gov

| Derivative Class | Model | Observed Effect | Potential Implication |

| 6-Aminoquinoxalines (e.g., PAQ (4c)) | Cellular and animal models of Parkinson's Disease | Neuroprotection of dopaminergic neurons; Attenuation of neurodegeneration. nih.gov | Treatment for neurodegenerative disorders like Parkinson's disease. nih.gov |

| C2,C3-Disubstituted Quinoxalines | Rodent models (Elevated Plus Maze) | Anxiolytic activity, suggesting modulation of neurotropic pathways. nih.gov | Development of novel anxiolytic agents. nih.gov |

DNA Binding Properties of Quinoxaline Conjugates

The planar bicyclic structure of the quinoxaline ring system makes it an ideal scaffold for designing molecules that can interact with DNA. This interaction is a key mechanism for the anticancer and antimicrobial activities of many therapeutic agents. Quinoxaline conjugates have been shown to bind to DNA primarily through an intercalative mode. researchgate.netmatilda.science This involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. nih.gov

Studies using UV-Vis spectroscopy on the interaction between quinoxaline-based metal complexes and calf thymus DNA (CT-DNA) have revealed bathochromic (red shifts) and hypochromic (decreased absorbance) shifts in the spectra upon binding. researchgate.net These spectral changes are characteristic indicators of intercalation, suggesting that the complex has inserted itself into the DNA structure, leading to an extension of the DNA helix to accommodate the molecule. researchgate.net

The efficiency of DNA binding can be significantly influenced by the substituents on the quinoxaline ring. For instance, the introduction of a nitro group can enhance biological effects and DNA binding affinity by altering the charge distribution of the molecule. nih.gov In contrast, strong intramolecular hydrogen bonds within the quinoxaline derivative may sometimes lead to minimal biological activity by stabilizing a conformation less suitable for DNA interaction. nih.gov The design of quinoxaline derivatives as DNA intercalators is a promising strategy for developing new anticancer agents, as this interaction can disrupt DNA replication and transcription in cancer cells, ultimately leading to cell death. matilda.science

| Compound Type | Method of Study | Key Findings | Binding Mode |

| Quinoxaline-based metal complexes | UV-Vis Spectroscopy, Viscosity measurements | Bathochromic and hypochromic shifts observed. researchgate.net | Intercalation. researchgate.net |

| 2,3-Bifunctionalized quinoxalines | DNA footprinting | Addition of a nitro group improved DNA binding. nih.gov | Intercalation. nih.gov |

| Novel quinoxaline series | DNA binding affinity assays | Good DNA binding affinities (IC50 range: 25.1 to 32.4 µM) for active compounds. matilda.science | Intercalation. matilda.science |

Inhibition of Microbial Enzymes (e.g., DNA Gyrase) by Substituted Quinoxalines

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govresearchgate.net Its absence in eukaryotes makes it an attractive and validated target for antibacterial drugs. nih.gov Substituted quinoxalines have emerged as potent inhibitors of this enzyme.

Molecular docking studies have elucidated the probable mechanism of action for certain quinoxaline conjugates. These studies show that the compounds can bind tightly within the ATP-binding pocket of the DNA gyrase B subunit (GyrB). nih.gov This binding is stabilized by a network of interactions, including hydrogen bonds between hydroxyl groups on the molecule and key amino acid residues like ASN46 and GLY118, as well as pi-pi stacking interactions involving the quinoxaline moiety. nih.gov By occupying the ATP-binding site, these derivatives competitively inhibit the enzyme's ATPase activity, which is crucial for its function. This disruption of DNA topology ultimately leads to bacterial cell death. nih.gov

The in vitro inhibitory activity of these compounds has been quantified, with some derivatives showing significant potency. For example, certain novel quinoline derivatives, a related class of compounds, have demonstrated IC₅₀ values against E. coli DNA gyrase in the low micromolar range. nih.gov Similarly, new sugar conjugates of quinoxaline have shown promising activity against Mycobacterium tuberculosis and other pathogenic bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 0.65 µM, an activity believed to be mediated through DNA gyrase inhibition. nih.gov

| Compound Class | Target Enzyme | Method of Study | Key Findings |

| Quinoxaline-sugar conjugates | M. tuberculosis DNA Gyrase B | Molecular Docking, In vitro antimicrobial assays | Strong binding to ATP pocket; MIC as low as 0.65 µM against M. tuberculosis. nih.gov |

| Novel quinoline derivatives | E. coli DNA Gyrase | In vitro enzyme inhibition assay | Potent inhibitory activity with an IC₅₀ value of 3.39 µM for the most active compound. nih.gov |

Immunomodulatory Effects of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant immunomodulatory activities, primarily through their interaction with key components of the immune system, such as Toll-like receptors (TLRs) and inflammatory pathways. nih.gov These effects position them as potential therapeutic agents for autoimmune diseases and conditions involving chronic inflammation. nih.gov

A notable mechanism of action is the antagonism of Toll-like receptor 7 (TLR7). Certain pyrazolo[1,5-a]quinoxaline derivatives have been identified as potent and selective TLR7 antagonists. nih.gov In cellular assays, these compounds were shown to inhibit NF-κB translocation, a critical step in the inflammatory signaling cascade, with inhibition rates approaching 50% at a concentration of 15 µM. Specific derivatives with butyl and isobutyl side chains exhibited IC₅₀ values of 8.2 µM and 10.0 µM, respectively, for TLR7 antagonism. nih.gov

The anti-inflammatory properties of quinoxalines are also linked to their ability to inhibit the expression of various inflammatory mediators. nih.gov This includes cyclooxygenase (COX) enzymes, cytokines, and the p38α mitogen-activated protein kinase (p38α MAPK). nih.gov For instance, the compound 2-Chloro-3-hydrazinylquinoxaline has been noted for its dual antifungal and anti-inflammatory properties. In animal models of Candida infection, it significantly reduced levels of inflammatory markers such as Cox2, iNOS, and IFN-gamma. plos.org By targeting these multiple modulators, quinoxaline derivatives can exert a broad anti-inflammatory effect.

| Derivative Class | Target/Pathway | Model | Observed Effect | IC₅₀ / Activity |

| Pyrazolo[1,5-a]quinoxalines | Toll-like receptor 7 (TLR7) | HEK-blue cells | Antagonism of TLR7, inhibition of NF-κB translocation. nih.gov | 8.2 µM and 10.0 µM for select derivatives. nih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Inflammatory mediators (Cox2, iNOS, IFN-gamma) | Mouse model of Candida infection | Reduction in levels of inflammatory markers. plos.org | Significant reduction at 0.02 and 0.2 mg/ml doses. plos.org |

| Various Quinoxalines | COX, cytokines, p38α MAPK | In vitro assays | Inhibition of inflammatory modulator expression. nih.gov | Varies by derivative. |

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with Biological Potency

The biological potency of quinoxaline (B1680401) derivatives is intricately linked to the nature and position of substituents on the core ring structure. Modifications to the quinoxaline scaffold can lead to a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.gov For instance, the introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric hindrance, all of which play a role in its interaction with biological targets. researchgate.net

Systematic structural modifications have shown that even minor changes can lead to significant differences in bioactivity. For example, in a series of quinoxalin-2(1H)-one derivatives, the introduction of various substituents at different positions resulted in compounds with a range of antimicrobial activities. The potency of these compounds was found to be dependent on the specific substituent and its location on the quinoxaline ring. This highlights the importance of a systematic approach to SAR studies to identify the optimal combination of substituents for a desired biological effect.

The following table illustrates how different structural modifications on the quinoxaline core can influence biological activity, drawing from studies on various quinoxaline derivatives.

| Compound/Derivative | Structural Modification | Observed Biological Activity | Reference |

| Quinoxalin-2(1H)-one derivatives | Varied substituents on the core | Significant antibacterial activity | |

| 2-Arylvinylquinolines | Substitution of fluorine with chlorine | Enhanced antiplasmodial activity | nih.gov |

| 6-Fluoroquinazolines | Addition of a 3,4-(methylenedioxy)phenyl moiety | Inhibitory activity towards TNF-alpha production and T cell proliferation | mdpi.com |

| Quinoxaline sulfonamides | Introduction of an ortho-OH on the phenylsulfonamide moiety | Increased antibacterial activity | mdpi.com |

Role of Halogen Substituents (Chloro and Fluoro) in Enhancing Reactivity and Bioactivity

The presence of halogen atoms, such as chlorine and fluorine, on the quinoxaline ring is a key determinant of the compound's reactivity and bioactivity. Halogens are known to modulate a molecule's pharmacokinetic and pharmacodynamic properties through their electronic and steric effects. mdpi.commdpi.com

The chlorine atom at the 2-position of the quinoxaline ring is an electron-withdrawing group, which can enhance the reactivity of the compound. For example, 2-chlorinated derivatives of quinoxaline 1,4-dioxides have demonstrated high antifungal activity. mdpi.com Similarly, the presence of a 2-chlorophenyl substituent in quinoxaline sulfonamide derivatives was found to be responsible for their moderate antibacterial activity. mdpi.com In the context of antiplasmodial agents, the substitution of a fluorine atom with a chlorine atom in 2-arylvinylquinolines led to a further enhancement of their activity. nih.gov

The fluorine atom at the 6-position also plays a crucial role. Fluorine substitution can increase the metabolic stability and bioavailability of a compound. rsc.org In a study of quinoxaline-based polymers, the incorporation of fluorine atoms had a positive impact on their photovoltaic properties, indicating the significant electronic influence of this substituent. rsc.org Furthermore, a series of 6-fluoro-7-fluoroquinoxaline derivatives were synthesized as potential anti-HIV agents, underscoring the importance of fluorine in designing bioactive molecules. nih.gov

The table below summarizes the impact of halogen substituents on the biological activity of quinoxaline derivatives.

| Compound Series | Halogen Substituent and Position | Effect on Bioactivity | Reference |

| Quinoxaline 1,4-dioxides | 2-Chloro | High antifungal activity | mdpi.com |

| Quinoxaline sulfonamides | 2-Chlorophenyl | Moderate antibacterial activity | mdpi.com |

| 2-Arylvinylquinolines | 6-Chloro | Enhanced antiplasmodial activity | nih.gov |

| Quinoxaline-based polymers | Multiple Fluorine atoms | Positive impact on photovoltaic properties | rsc.org |

| Quinoxaline derivatives | 6-Fluoro, 7-Fluoro | Potential anti-HIV activity | nih.gov |

Significance of the Hydrazino Group for Pharmacological Properties

The hydrazino group (-NHNH2) at the 3-position is a pivotal functional group that significantly contributes to the pharmacological properties of the quinoxaline scaffold. This group serves as a versatile synthetic handle for the preparation of a wide array of derivatives with diverse biological activities. nih.gov Hydrazinoquinoxalines are key intermediates in the synthesis of compounds with antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. nih.gov

For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown promising antifungal activity against various Candida species, in some cases being more effective than the standard drug Amphotericin B. nih.gov Furthermore, the reaction of 3-hydrazinyl derivatives with various reagents can lead to the formation of fused ring systems, such as tetrazoloquinoxalines, which have exhibited potent antitumor and antimicrobial activities. nih.gov The conversion of the hydrazino group into a hydrazone moiety has also been a successful strategy for developing new antimicrobial and anti-inflammatory agents. researchgate.net

The following table highlights the pharmacological importance of the hydrazino group in quinoxaline derivatives.

| Derivative Class | Modification of Hydrazino Group | Resulting Pharmacological Properties | Reference |

| 3-Hydrazinoquinoxaline-2-thiol | Presence of hydrazino and thiol groups | Promising antifungal activity | nih.gov |

| Tetrazoloquinoxalines | Cyclization of 3-hydrazinyl derivative | Potent antitumor and antimicrobial activities | nih.gov |

| Hydrazone derivatives of quinoxalinone | Conversion to hydrazone | Antimicrobial and anti-inflammatory effects | researchgate.net |

| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Incorporation of a hydrazine (B178648) moiety | Significant antibacterial activity |

Impact of Ring Annulation and Heterocycle Fusion on Activity Profiles

The fusion of additional rings to the quinoxaline core, a process known as ring annulation, has a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity profile. nih.govsapub.org The incorporation of other heterocyclic systems can lead to novel compounds with enhanced or entirely new pharmacological properties. sapub.org

The planar conformation of the quinoxaline heterocycle facilitates its interaction with biological macromolecules like DNA. nih.gov Fusing other rings to this planar structure can further modulate these interactions. For instance, the synthesis of furo[2,3-b]quinoxalines from chloroquinoxaline derivatives has been explored to create compounds with potential biological applications. arkat-usa.org The formation of these tricyclic fused systems alters the electronic distribution and steric properties of the parent quinoxaline, leading to different activity profiles.

The photoinduced processes of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]-quinoxalines have been studied to evaluate their potential in photobiological applications, demonstrating that ring fusion can impart novel photochemical properties. nih.gov The fusion of a 1,3-dithiole ring to a quinone core, a related heterocyclic system, has been shown to create redox-active ligands, indicating that such fusions can introduce new functionalities. acs.org

The table below provides examples of how ring annulation affects the properties of quinoxaline derivatives.

| Fused Ring System | Parent Quinoxaline Derivative | Potential Application/Property | Reference |

| Furo[2,3-b]quinoxalines | Chloroquinoxalines | Biologically active compounds | arkat-usa.org |

| Pyrido[2,3-f]-quinoxalines | Quinoxaline core | Photobiological applications | nih.gov |

| Tetrazolo[1,5-a]quinoxaline (B8696438) | Hydrazinoquinoxalines | Antitumor and antimicrobial agents | nih.gov |

| Azirino[f]pyrido[2,3-h]quinoline | Quinoline (B57606) derivatives | Polynuclear heterocyclic systems | researchgate.net |

Systematic Studies on Substituent Effects at Different Positions of the Quinoxaline Core

Systematic studies on the effects of substituents at various positions of the quinoxaline core are essential for optimizing biological activity. The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the reactivity and interaction of the molecule with its biological target. mdpi.comrsc.org

Research has shown that the introduction of strong electron-withdrawing groups on the quinoxalinone core can increase its inhibitory efficiency against enzymes like COX-2. nih.gov For example, a carboxylic acid group at the para-position or a nitro group at the meta-position of an aryl substituent on the quinoxalinone scaffold led to higher inhibition. nih.gov In the context of quinoxaline-based polymers for photovoltaic applications, systematic modulation of electron-withdrawing substituents, such as fluorine atoms and cyano groups, was crucial for enhancing their performance. rsc.org

Conversely, the presence of electron-donating groups on quinoxaline sulfonamide scaffolds has been shown to contribute positively to their antibacterial activity. mdpi.com The position of the substituent is also critical. An investigation into the effect of a substituent at the 2-position of mono-substituted quinoxalines demonstrated that it guides the regioselectivity of subsequent nucleophilic substitution reactions, thereby influencing the structure and properties of the final di-substituted products. researchgate.net

The following table summarizes findings from systematic studies on substituent effects on the quinoxaline core.

| Compound Series | Substituent Type and Effect | Observed Impact on Activity/Property | Reference |

| Quinoxalinone derivatives | Strong electron-withdrawing groups | Increased COX-2 inhibitory efficiency | nih.gov |

| Quinoxaline-based polymers | Electron-withdrawing substituents (F, CN) | Enhanced photovoltaic performance | rsc.org |

| Quinoxaline sulfonamides | Electron-donating groups | Increased antibacterial activity | mdpi.com |

| Mono-substituted quinoxalines | Phenyl and butyl at 2-position | Guided nucleophilic substitution | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Analysis of Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of a molecule. researchgate.net These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties. For 2-Chloro-6-fluoro-3-hydrazinoquinoxaline, DFT could be used to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are built using calculated molecular descriptors (e.g., topological, electronic, hydrophobic) and can predict the activity of new, unsynthesized compounds.

For a series of hydrazinoquinoxaline analogs, a QSAR model could be developed to predict their potential antibacterial or anticancer activity. nih.govnih.gov The process involves calculating a wide range of descriptors for each molecule, selecting the most relevant ones using algorithms like genetic algorithms, and then building a regression model. nih.govabjournals.org The statistical quality and predictive power of the model are assessed using metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). nih.gov Such models have successfully identified key descriptors, including topological and electrostatic properties, as being important for the activity of quinoxaline (B1680401) derivatives. nih.gov

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govfabad.org.tr This approach can be either structure-based, relying on molecular docking, or ligand-based, using the structural information of known active compounds.

The this compound scaffold could be used as a query in a ligand-based virtual screen to find other compounds with similar structural features and potentially similar biological activities. Alternatively, in a structure-based approach, a library of compounds could be docked into the active site of a target protein to identify novel quinoxaline-based hits. mdpi.com These hits can then serve as starting points for lead optimization, where the core structure is chemically modified to design new, more potent, and selective ligands.

Applications in Chemical Research and Development

Utility as a Precursor for Diverse Heterocyclic Compounds

2-Chloro-6-fluoro-3-hydrazinoquinoxaline is a valuable precursor for the synthesis of various fused heterocyclic systems. The hydrazino group is particularly reactive and can undergo cyclization reactions with a variety of reagents to form additional rings fused to the quinoxaline (B1680401) scaffold.

One of the most common applications is the synthesis of scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxalines. iau.irmdpi.com This is typically achieved by reacting the 2-chloro-3-hydrazinyl quinoxaline with orthoesters, such as triethyl orthoformate, or with aldehydes followed by an oxidative cyclization step. mdpi.com The reaction with triethyl orthoformate in the presence of a corresponding carboxylic acid under reflux conditions leads to the formation of 4-chloro- scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxaline derivatives. iau.ir The resulting fused tricyclic system is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. mdpi.com The chloro group at the 4-position of this new ring system remains reactive and can be easily displaced by various nucleophiles, such as amines, to create a library of substituted derivatives. iau.ir

Furthermore, the hydrazino group can be used to construct other heterocyclic systems like pyrazolo[1,5-a]quinoxalines. Although specific examples starting from the 6-fluoro derivative are not detailed, the general synthetic routes involve intramolecular cyclization of intermediates derived from the hydrazinoquinoxaline precursor. rsc.orgnih.govresearchgate.net These synthetic strategies highlight the compound's role as a foundational molecule for generating complex, multi-ring structures with potential biological significance.

Table 1: Examples of Heterocyclic Systems Derived from Hydrazinoquinoxalines

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| 2-Chloro-3-hydrazinyl quinoxaline | Triethyl orthoformate, Carboxylic acid | 4-Chloro- scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxaline | iau.ir |

| 2-Chloro-3-hydrazinyl quinoxaline | Aldehydes, Chloranil (B122849) (oxidant) | 1-Substituted-4-chloro- scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxaline | mdpi.com |

| 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles | Primary alkylamines | Pyrazolo[1,5-a]quinoxalin-4(5H)-ones | rsc.org |

Development of New Antimicrobial Lead Compounds

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. researchgate.netmdpi.com The hydrazone derivatives of quinoxalines, in particular, have been a focus of research for developing new antibacterial and antifungal agents. scispace.comnih.govresearchgate.net

A recent study specifically investigated the antifungal properties of 2-Chloro-3-hydrazinylquinoxaline. nih.govnih.gov The compound demonstrated significant effectiveness against various reference strains of Candida species and was particularly effective against Candida krusei isolates. nih.gov Its activity against other species such as Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris was variable. nih.gov The study also showed noteworthy, though variable, efficacy against several Aspergillus species, including Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus. nih.gov In an in vivo murine model of oral candidiasis, 2-Chloro-3-hydrazinylquinoxaline showed significant efficacy in combating the C. albicans infection, highlighting its potential as a therapeutic agent. nih.govplos.org The compound was also noted to have anti-inflammatory properties. nih.govplos.org

The development of hydrazones from the parent compound by condensation with various aldehydes can lead to new chemical entities with potentially enhanced or broadened antimicrobial activity. scispace.com For instance, other quinoxaline-hydrazone derivatives have shown potent activity against bacterial strains like Pseudomonas aeruginosa, with some derivatives exhibiting better activity than the reference drug chloramphenicol. scispace.comresearchgate.net While many quinoxaline hydrazones show promise, their effectiveness can be species-specific, with some showing little to no activity against certain fungal strains like Candida albicans. scispace.com

Contribution to Anticancer Drug Discovery Efforts

The quinoxaline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many compounds with potent anticancer activity. mdpi.comnih.gov Derivatives of quinoxaline are known to act as inhibitors of various protein kinases and have shown cytotoxic effects on a range of human cancer cell lines. nih.govnih.gov

Compounds derived from 2-chloro-3-hydrazinoquinoxaline, such as those with the scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxaline scaffold, have been investigated for their anticancer properties. mdpi.comnih.gov In one study, novel derivatives of this scaffold were synthesized and evaluated for their cytotoxic activities against the A375 melanoma cell line. mdpi.com Several of the synthesized compounds displayed cytotoxic effects in the micromolar to nanomolar range. Specifically, compound 17a from this series showed a potent EC50 value of 365 nM. mdpi.com This demonstrates that 2-chloro-3-hydrazinoquinoxaline can serve as a key intermediate for building molecules with significant antiproliferative activity.

The anticancer mechanism of quinoxaline derivatives is often linked to the inhibition of critical cellular pathways. For example, they have been designed as selective inhibitors of kinases like VEGFR, PDGFR, and Src, which are crucial for tumor growth and proliferation. nih.gov Other studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells. nih.gov The structural modifications enabled by the reactive sites on this compound allow for the systematic development and optimization of these anticancer properties.

Table 2: Cytotoxic Activity of a scispace.comgoogle.comnih.govtriazolo[4,3-a]quinoxaline Derivative

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 17a (derived from a hydrazinoquinoxaline precursor) | A375 (Melanoma) | EC50 | 365 nM | mdpi.com |

Exploration in Material Science for Advanced Functional Materials

Quinoxaline derivatives are not only valuable in medicine but also possess unique electronic and photophysical properties that make them suitable for applications in material science. nih.gov They are particularly noted for their use as electron-transporting materials in various electronic devices. qmul.ac.uk

The quinoxaline core is an electron-accepting unit, and when combined with electron-donating blocks, it can form donor-acceptor (D-A) type systems. researchgate.net These D-A quinoxaline-based compounds are promising for applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent chemosensors. google.comresearchgate.netrsc.org The introduction of fluorine atoms into the quinoxaline structure is a common strategy to enhance the performance of these materials. acs.orgresearchgate.net Fluorination can modulate the frontier molecular orbital energy levels, which is critical for optimizing the performance of organic electronic devices. acs.org

Specifically, quinoxaline derivatives have been successfully used as materials for the electron transporting layer in OLEDs and as fluorescent emitters. google.comnih.gov Blue emitters based on fluorene-bridged quinoxaline derivatives have been developed, demonstrating efficient blue emission with high external quantum efficiencies. nih.gov The inherent luminescence and thermal stability of the quinoxaline structure are advantageous for these applications. google.com While direct studies on this compound for material science are not prominent, its fluorinated quinoxaline core suggests its potential as a building block for creating novel functional materials, such as fluorescent dyes or components for OLEDs, where its specific substitution pattern could be used to fine-tune the material's optoelectronic properties. nih.gov

Design of Receptor-Specific Antagonists and Enzyme Inhibitors

The quinoxaline scaffold is a versatile template for designing molecules that can interact with biological targets such as enzymes and receptors. nih.govnih.gov The ability to introduce various substituents at different positions on the quinoxaline ring allows for the fine-tuning of binding affinity and selectivity.

Quinoxaline derivatives have been successfully developed as potent kinase inhibitors. For instance, new derivatives have been designed as dual inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. nih.gov In these designs, a carboxylate function on the quinoxaline scaffold forms a key salt bridge with a lysine (B10760008) residue in the ATP-binding pocket of the kinase. nih.gov The chloro and fluoro substituents on the benzene (B151609) ring portion of the quinoxaline can be oriented towards hydrophobic pockets to enhance van der Waals interactions and improve potency. nih.gov This highlights how the 6-fluoro and 2-chloro groups of this compound could be strategically utilized in the design of new kinase inhibitors.

In addition to enzyme inhibition, quinoxaline-based compounds have been investigated as receptor antagonists. While there are no specific examples starting from this compound, the general principle of using the quinoxaline core to create receptor-specific ligands is well-established. The development of such molecules often involves creating a library of derivatives through modifications at positions like the chloro and hydrazino groups to optimize interactions with the target receptor.

Strategies for Developing Prodrugs from Quinoxaline Derivatives

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes.

For quinoline-based drugs, a prodrug strategy involving N-alkoxy substituents has been explored. rsc.org These prodrugs can undergo one-electron reduction under anoxic conditions, leading to the release of the active quinoline (B57606) drug. rsc.org This type of bioreductive activation is particularly relevant for targeting hypoxic environments, such as those found in solid tumors.

This concept can be extended to quinoxaline derivatives. The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline scaffold could potentially be modified to create N-alkoxy derivatives, which would act as prodrugs. The specific substituents on the quinoxaline ring, such as the fluoro and chloro groups in this compound, would influence the electronic properties of the molecule and, consequently, the ease of reduction and activation of the prodrug. The hydrazino group could also be masked with a bioreversible protecting group that is cleaved enzymatically or chemically in vivo to release the active hydrazino-functionalized drug. This approach could be used to enhance the delivery of quinoxaline-based therapeutic agents to their target sites while minimizing systemic exposure to the active compound.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced 2-Chloro-6-fluoro-3-hydrazinoquinoxaline Analogues

The development of new analogues of this compound is a key area for future research, with the goal of enhancing its therapeutic potential and elucidating structure-activity relationships (SAR). The hydrazino group at the 3-position is a particularly attractive site for modification. Condensation reactions with various aldehydes and ketones can yield a diverse library of Schiff base derivatives. ajphs.com These modifications can significantly alter the compound's steric and electronic properties, potentially leading to improved binding affinity with biological targets.

Furthermore, the chlorine atom at the 2-position offers another avenue for synthetic elaboration. Nucleophilic substitution reactions can be employed to introduce a wide array of functional groups, thereby expanding the chemical space of the derivatives. The synthesis of novel quinoxaline (B1680401) derivatives has been a subject of considerable interest, with various studies exploring the introduction of different substituents to modulate their biological activity. johnshopkins.eduresearchgate.netnih.gov For instance, the synthesis of quinoxalin-2(1H)-one derivatives incorporating hydrazone and pyrazole (B372694) moieties has been reported to exhibit significant antimicrobial activity. johnshopkins.edu

| Modification Strategy | Potential Outcome | Relevant Research Focus |

| Schiff base formation at the hydrazino group | Enhanced target binding and specificity | Antimicrobial, Anticancer, Antiviral agents |

| Nucleophilic substitution at the chloro position | Improved pharmacokinetic properties | Kinase inhibitors, Receptor antagonists |

| Introduction of diverse heterocyclic rings | Novel mechanisms of action | Multi-target drugs, CNS agents |

Mechanistic Studies on Novel Biological Activities

While the quinoxaline scaffold is known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, the specific mechanisms of action for this compound and its derivatives remain largely unexplored. researchgate.net Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds.

For example, in the context of cancer, studies could investigate whether these compounds act as DNA intercalators, topoisomerase inhibitors, or modulators of specific protein kinases. nih.govmsa.edu.eg The design and synthesis of novel quinoxaline derivatives as dual DNA intercalators and topoisomerase II inhibitors have shown promise in the development of potent anti-tumor agents. nih.gov Similarly, in the realm of infectious diseases, research could explore the inhibition of essential microbial enzymes or the disruption of bacterial cell wall synthesis. The synergistic effect of 3-hydrazinoquinoxaline-2-thiol (B1673409) with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA) suggests that these compounds may act by inhibiting DNA synthesis. dovepress.com

Multi-Targeting Approaches with Quinoxaline-Based Scaffolds

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to combat complex diseases and overcome drug resistance. The quinoxaline scaffold is well-suited for the design of multi-target-directed ligands due to its ability to interact with various biological targets. nih.gov Future research on this compound could focus on developing analogues that simultaneously modulate multiple pathways involved in a particular disease.